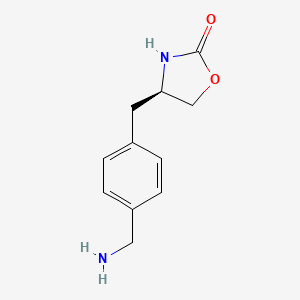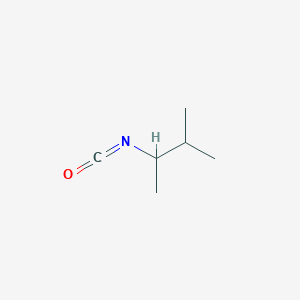
2-Isocyanato-3-methylbutane
Descripción general
Descripción
2-Isocyanato-3-methylbutane is a chemical compound used in scientific research . It is a precursor for the synthesis of molecular scaffolds and bridged azapeptide mimetics .
Molecular Structure Analysis
The molecular formula of 2-Isocyanato-3-methylbutane is C6H11NO . Its average mass is 113.158 Da and its mono-isotopic mass is 113.084061 Da .Aplicaciones Científicas De Investigación
Internal Rotation and Thermodynamics
- Barriers to Internal Rotation: Research has explored the barriers to internal rotation in halogenated methylbutanes, including 2-methylbutane. These studies, conducted through nuclear magnetic resonance spectroscopy, provide insights into the energetics of molecular rotation in these compounds (Roberts et al., 1971).
- Thermodynamic Functions: Investigations into the vapor heat capacity and heat of vaporization of 2-methylbutane contribute to understanding its thermodynamic properties. This data is critical for applications in chemical processes involving phase changes (Scott et al., 1951).
Chemical Reactions and Catalysis
- Isobutanol Dehydration: The dehydration of fermented 2-methyl-1-propanol (isobutanol), a close relative of 2-methylbutane, for producing renewable chemicals and fuels has been explored. This process is significant in the context of sustainable energy resources (Taylor et al., 2010).
- Hydroxylation Mediated by Iron Oxides: Studies on the regioselectivity in the hydroxylation of 2-methylbutane mediated by iron oxides contribute to the understanding of chemical reactions involving this molecule. Such knowledge is vital for chemical synthesis and industrial applications (Yumura and Yoshizawa, 2001).
Biofuel Production
- Fermentative Production of Isobutene: Research into the fermentative production of isobutene (2-methylpropene), derived from 2-methylbutane, highlights the potential of bio-based production methods. This is crucial for developing sustainable energy sources (van Leeuwen et al., 2012).
Atmospheric Chemistry
- Formation of Secondary Organic Aerosols: The formation of 2-methyltetrols from the photooxidation of isoprene in the presence of NOx, which involves compounds like 2-methylbutane, is significant in understanding atmospheric chemistry and the formation of aerosols (Szmigielski et al., 2010).
Safety And Hazards
2-Isocyanato-3-methylbutane is considered hazardous. It may be fatal if swallowed and enters airways. It may cause drowsiness or dizziness. It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Direcciones Futuras
The future direction in the field of isocyanates like 2-Isocyanato-3-methylbutane is towards green chemistry . The production of isocyanate compounds directly from biomass is being explored, with the aim of eliminating the use of phosgene, a hazardous chemical currently used in the production of isocyanates .
Propiedades
IUPAC Name |
2-isocyanato-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWKSXDJYECKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-3-methylbutane | |
CAS RN |
42514-42-1 | |
| Record name | 2-isocyanato-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



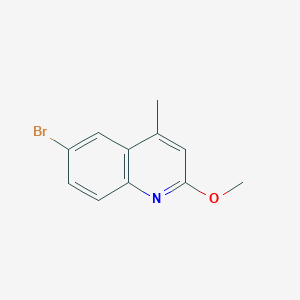
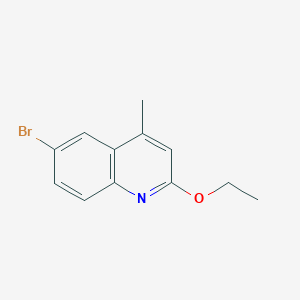
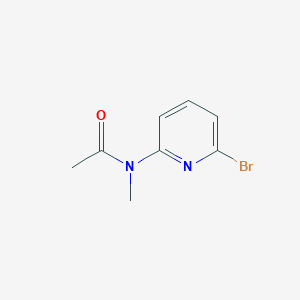



![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
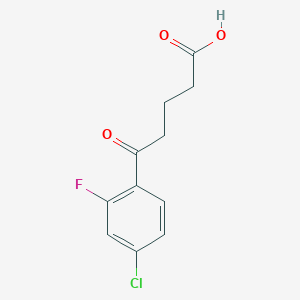
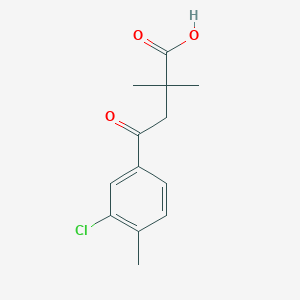
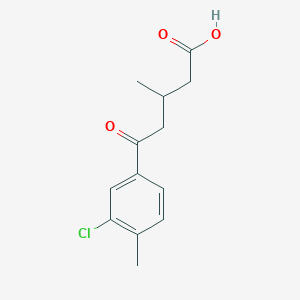

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)
